Ethyl acetohydroxamate

説明

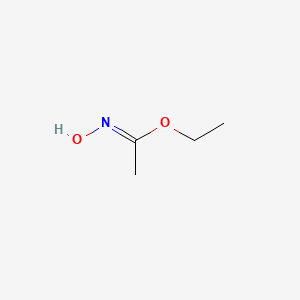

Ethyl acetohydroxamate is an organic compound with the molecular formula C4H9NO2. It is a type of ester, which is a class of compounds commonly derived from carboxylic acids and alcohols. This compound is known for its applications in various chemical reactions and its role in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl acetohydroxamate can be synthesized through the reaction of ethanimidic acid with ethanol in the presence of a catalyst. The reaction typically involves the esterification process, where the carboxylic acid group of ethanimidic acid reacts with the hydroxyl group of ethanol to form the ester linkage.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction is usually carried out under controlled temperature and pressure conditions to optimize the production process .

Types of Reactions:

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or similar reducing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Ethanimidic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted products depending on the nucleophile used.

科学的研究の応用

Synthesis of Ethyl Acetohydroxamate

The synthesis of EAH has been optimized through various methods. One notable approach involves using ethyl acetimidate hydrochloride, derived from acetonitrile and ethanol in the presence of acetyl chloride, reacted with hydroxylamine and potassium carbonate. This method yields more than 10 grams of EAH without the need for chromatography, allowing for the production of EAH derivatives from various alcohols and nitriles under similar conditions .

Medicinal Applications

2.1 Antiviral and Antiparasitic Activity

Recent studies have shown that derivatives of hydroxamic acids, including EAH, exhibit potent antiviral and antiparasitic activities. For instance, novel lipophilic hydroxamates based on spirocarbocyclic hydantoin scaffolds have been synthesized and tested against various viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV), demonstrating significant selectivity and efficacy . Moreover, EAH derivatives have shown activity against Trypanosoma brucei and Trypanosoma cruzi, with effective concentrations (EC50) ranging from low nanomolar to micromolar levels .

2.2 Cancer Treatment

Hydroxamic acids are well-known for their role as histone deacetylase (HDAC) inhibitors in cancer therapy. Compounds derived from EAH are being investigated for their potential in treating various cancers by inhibiting tumor cell proliferation and inducing apoptosis. Several hydroxamic acid derivatives are currently in clinical trials for treating hematological malignancies and solid tumors .

Agricultural Applications

EAH is also utilized as a urease inhibitor in animal husbandry. It enhances nitrogen utilization in ruminants by inhibiting urease activity, thereby reducing ammonia emissions from manure . This application is crucial for improving feed efficiency and minimizing environmental impact.

Material Science Applications

In materials science, EAH has been incorporated into novel chalcone derivatives that exhibit inhibitory activities against human recombinant monoamine oxidase (MAO). These findings suggest potential applications in developing new materials with specific biological activities .

Case Studies

5.1 Case Study on Antiviral Activity

A study focused on the synthesis of EAH derivatives demonstrated their effectiveness against HCV genotypes 1b, 3a, and 4a. The structure-activity relationship (SAR) analysis revealed that modifications to the lipophilicity of these compounds significantly impacted their antiviral potency .

5.2 Case Study on Urease Inhibition

Research on the use of EAH as a urease inhibitor showed that it effectively reduced ammonia production in ruminants when added to feed. This application not only improves nitrogen utilization but also addresses environmental concerns related to livestock farming .

作用機序

The mechanism of action of Ethyl acetohydroxamate involves its ability to undergo hydrolysis, reduction, and substitution reactions. These reactions are facilitated by the presence of the ester group, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .

類似化合物との比較

Ethyl acetate: Another ester with similar reactivity but different applications.

Methyl butyrate: An ester with a different alkyl group but similar chemical properties.

Uniqueness: Ethyl acetohydroxamate is unique due to its specific structure and reactivity, which make it suitable for specialized applications in scientific research and industrial processes. Its ability to participate in a variety of chemical reactions makes it a versatile compound in organic synthesis .

生物活性

Ethyl acetohydroxamate (EAH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of EAH, supported by case studies and relevant research findings.

Synthesis of this compound

EAH can be synthesized from ethyl acetimidate hydrochloride, which is derived from acetonitrile and ethanol in the presence of acetyl chloride. The synthesis involves hydroxylamine and potassium carbonate, yielding EAH efficiently without the need for chromatography. This method allows for the production of various derivatives, enhancing the potential for biological activity exploration .

Biological Activities

EAH exhibits a range of biological activities, including:

- Anticancer Activity : EAH has been shown to inhibit the growth of various cancer cell lines. In particular, studies have indicated its effectiveness against human cancer cells by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : EAH displays significant antibacterial and antifungal activities. It has been tested against various microbial strains, demonstrating promising results comparable to established antibiotics .

- Inhibition of Enzymes : EAH acts as an inhibitor of certain enzymes, including those involved in metabolic pathways. This inhibition is crucial for its anticancer and antimicrobial effects, as it disrupts essential biological functions in target cells .

The mechanisms through which EAH exerts its biological effects include:

- Oxime Formation : The oxime functional group in EAH plays a vital role in its reactivity and biological activity. This group can form complexes with metal ions, influencing enzyme activity and cellular processes .

- Interaction with Biological Targets : EAH has been shown to interact with various biomolecules, including proteins and nucleic acids. These interactions can lead to alterations in cellular signaling pathways, contributing to its therapeutic effects .

Case Studies

- Anticancer Study : A study investigated the effects of EAH on human breast cancer cells. The results indicated that EAH treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study concluded that EAH could be a potential candidate for breast cancer therapy .

- Antimicrobial Evaluation : In another study, EAH was tested against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, demonstrating its effectiveness as an antimicrobial agent .

Data Tables

| Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | Effect Observed |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 | Inhibition of growth |

| Antifungal | Candida albicans | 16 | Inhibition of growth |

| Anticancer | MCF-7 (breast cancer) | - | Induced apoptosis |

特性

IUPAC Name |

ethyl (1E)-N-hydroxyethanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKAVVNRCKPKNM-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N/O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10576-12-2 | |

| Record name | Ethanimidic acid, N-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl N-hydroxyacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。